molecular formula C13H11F3N2O3 B2816305 N-((5-methylisoxazol-4-yl)methyl)-2-(trifluoromethoxy)benzamide CAS No. 2034591-19-8

N-((5-methylisoxazol-4-yl)methyl)-2-(trifluoromethoxy)benzamide

Cat. No. B2816305
CAS RN: 2034591-19-8
M. Wt: 300.237
InChI Key: DNHBBAHTURQYSO-UHFFFAOYSA-N
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Description

“N-((5-methylisoxazol-4-yl)methyl)-2-(trifluoromethoxy)benzamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). The isoxazole ring is substituted with a methyl group at the 5-position . The compound also contains a trifluoromethoxy group and a benzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole ring, the benzamide group, and the trifluoromethoxy group . These functional groups would likely confer specific physical and chemical properties to the compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the isoxazole ring might undergo reactions at the carbon adjacent to the oxygen atom . The benzamide group could participate in reactions involving the carbonyl group or the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group might increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .

Scientific Research Applications

Pharmacokinetic and Anti-fibrotic Potential

A study investigated the pharmacokinetics and metabolism of a novel ALK5 inhibitor, which showed potential to suppress renal and hepatic fibrosis, and also exerted anti-metastatic effects in a breast cancer-bearing mouse model. The study detailed the bioavailability and distribution of the compound, indicating its potential as an effective oral anti-fibrotic drug (Kim et al., 2008).

Anticancer Activity

Another research effort focused on the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating moderate to excellent anticancer activity against several cancer cell lines. This study highlights the potential therapeutic applications of structurally similar compounds in oncology (Ravinaik et al., 2021).

Supramolecular Gelators

Research on N-(thiazol-2-yl)benzamide derivatives synthesized and characterized for their gelation behavior provides insights into the role of methyl functionality and non-covalent interactions in gelation. This study may offer perspectives on the use of similar compounds in material science for developing new supramolecular materials (Yadav & Ballabh, 2020).

Antimicrobial Activity

A study on the synthesis and antimicrobial evaluation of new phenoxyacetamide derivatives, including compounds with structural similarities to the query, tested their activity against various bacteria and fungi, providing valuable data on the antimicrobial potential of these compounds (Raffa et al., 2002).

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities . It would also be interesting to study the influence of the trifluoromethoxy group on the compound’s properties and activities .

properties

IUPAC Name

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O3/c1-8-9(7-18-21-8)6-17-12(19)10-4-2-3-5-11(10)20-13(14,15)16/h2-5,7H,6H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHBBAHTURQYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)C2=CC=CC=C2OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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